

parthenolide extraction from *Tanacetum parthenium*

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Compound Focus: Parthenolide

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Extraction and Phytochemical Profiling

The initial steps involve obtaining the plant material, creating a crude extract, and then isolating **parthenolide**-enriched fractions for further analysis.

- **Source Material:** Recent research utilizes **root cultures** of *Tanacetum parthenium* established *in vitro*. This method provides a sustainable and controlled source of biomass, ensuring uniform yield and quality of secondary metabolites [1].
- **Extraction and Fractionation:** The process typically begins with a **methanol extraction** of the dried root biomass. The resulting crude methanolic extract is then fractionated using **column chromatography**, yielding several fractions (e.g., 4TP, 5TP, 8TP) with distinct phytochemical profiles [1].
- **Quantitative Analysis:** Targeted analysis of these fractions reveals the presence and concentration of key bioactive compounds. Chlorogenic acid is often the most abundant phenolic compound, but the fractions are also rich in sesquiterpene lactones like **parthenolide** [1].

The table below summarizes the phytochemical and bioactive properties of different fractions from a methanolic root extract.

Fraction Code	Total Phenolic Content	Total Flavonoid Content	Sesquiterpene Lactone Content	Key Bioactive Compounds Identified	Notable Bioactivity
4TP	Highest value	Chlorogenic acid (most abundant), other phenolic acids	Highest antibacterial activity against <i>E. coli</i> [1]
5TP
8TP	...	Highest value	Highest value	...	Highest antioxidant potential and α -amylase inhibitory effect [1]

Experimental Protocols for Bioactivity Assessment

To evaluate the therapeutic potential of the extracts, standard *in vitro* pharmacological assays are employed. The following are core experimental workflows.

Antioxidant Activity (DPPH Assay)

This protocol measures the extract's ability to scavenge free radicals, indicating its antioxidant capacity [1].

- **Preparation:** Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.
- **Reaction Mixture:** Mix equal volumes (e.g., 1 mL each) of the DPPH solution and the plant fraction (dissolved in methanol) at various concentrations.
- **Incubation:** Allow the reaction mixture to incubate in the dark at room temperature for 30 minutes.
- **Measurement:** Measure the absorbance of the mixture at 517 nm using a UV-Vis spectrophotometer.
- **Calculation:** The percentage of DPPH radical scavenging activity is calculated as: $[(Abs_control - Abs_sample) / Abs_control] \times 100$. The results are often expressed as an IC50 value (concentration required to scavenge 50% of DPPH radicals) [1].

Antibacterial Activity (Broth Microdilution Method)

This test determines the lowest concentration of an extract that inhibits bacterial growth (Minimum Inhibitory Concentration, MIC) [1].

- **Inoculum Preparation:** Prepare a bacterial suspension (e.g., *E. coli* or *S. aureus*) equivalent to a 0.5 McFarland standard in Mueller-Hinton Broth.
- **Dilution Series:** Perform a two-fold serial dilution of the plant fraction in a 96-well microtiter plate containing the broth.
- **Inoculation:** Add the standardized bacterial inoculum to each well.
- **Incubation:** Incubate the plate at 37°C for 18-24 hours.
- **Result Interpretation:** The MIC is identified as the lowest concentration of the extract that prevents visible bacterial growth. Fraction 4TP showed the greatest activity against *E. coli* [1].

α -Amylase Inhibitory Assay

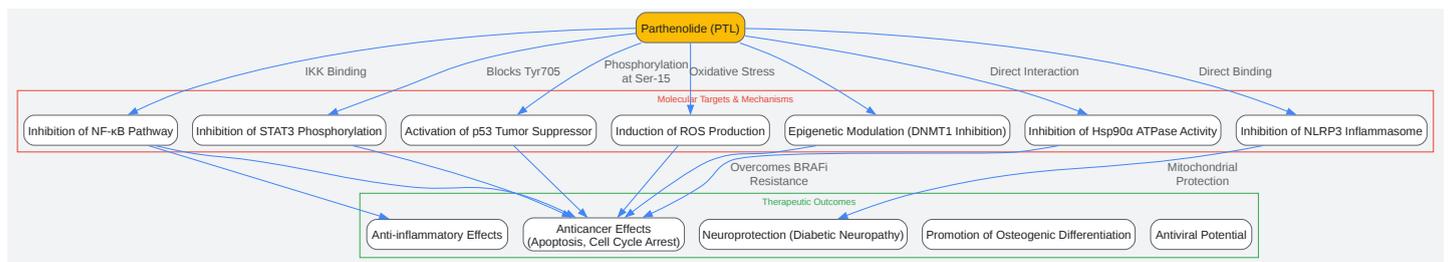
This protocol assesses the antidiabetic potential of the extract by measuring its ability to inhibit the α -amylase enzyme [1].

- **Reaction Setup:** Mix the plant fraction with a buffered solution of α -amylase enzyme and incubate for a set period.
- **Substrate Addition:** Add a starch solution to the mixture and incubate further to allow the enzymatic reaction.
- **Reaction Stop & Measurement:** Stop the reaction using an acidic agent (e.g., DNSA reagent) and measure the resulting reducing sugars (maltose) spectrophotometrically.
- **Calculation:** The percentage inhibition is calculated as above, and Fraction 8TP demonstrated a significant inhibitory effect (10.15% at 10 μ g/mL) [1].

Pharmacological Mechanisms of Parthenolide

Parthenolide is a sesquiterpene lactone whose bioactivity is largely attributed to its **α -methylene- γ -lactone ring** and an **epoxide group**. These functional groups are highly electrophilic, allowing **parthenolide** to form covalent bonds with nucleophilic thiol groups in cysteine residues of various target proteins, a process known as **Michael addition** [2] [3] [4].

The diagram below illustrates the multi-targeted molecular mechanisms through which **parthenolide** exerts its pharmacological effects, particularly in cancer and inflammatory diseases.



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*Multi-targeted mechanisms of **parthenolide** underlying its therapeutic potential.*

The primary mechanisms include:

- **Inhibition of Key Signaling Pathways:** **Parthenolide** directly inhibits the **NF-κB** pathway (a major regulator of inflammation and cell survival) and the **STAT3** pathway (involved in tumor growth) [2].
- **Induction of Oxidative Stress:** It promotes the accumulation of **Reactive Oxygen Species (ROS)** in cancer cells, leading to oxidative damage and apoptosis [2].
- **Activation of Tumor Suppressors:** **Parthenolide** activates **p53**, a critical tumor suppressor protein, which in turn stimulates pro-apoptotic pathways [2].
- **Epigenetic Modulation:** It acts as an epigenetic modulator by inhibiting **DNA methyltransferase 1 (DNMT1)**, leading to changes in gene expression that can sensitize cancer cells to treatment [2].
- **Targeting Specific Resistance Mechanisms:** Recent studies show **parthenolide** can overcome acquired resistance to BRAF inhibitors in melanoma by directly inhibiting **Hsp90α ATPase activity**, which disrupts the stability of multiple client oncoproteins [5].

- **Anti-neuroinflammatory Effects:** **Parthenolide** attenuates neuroinflammation in conditions like diabetic neuropathy by targeting the **NLRP3 inflammasome** and improving mitochondrial function [6].

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